molecular formula C10H16N4O2S B12928080 N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-methylsuccinamide CAS No. 107811-30-3

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-methylsuccinamide

Cat. No.: B12928080
CAS No.: 107811-30-3
M. Wt: 256.33 g/mol
InChI Key: YQAXJUIBAFWYRQ-UHFFFAOYSA-N
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Description

N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms. Thiadiazoles have garnered significant attention due to their broad-spectrum biological activities and applications in medicinal and agricultural chemistry .

Preparation Methods

The synthesis of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide typically involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with methylsuccinic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in target organisms. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

107811-30-3

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

N-methyl-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C10H16N4O2S/c1-6(2)9-13-14-10(17-9)12-8(16)5-4-7(15)11-3/h6H,4-5H2,1-3H3,(H,11,15)(H,12,14,16)

InChI Key

YQAXJUIBAFWYRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC

Origin of Product

United States

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